(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate
CAS No.: 122331-02-6
Cat. No.: VC20879873
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122331-02-6 |
|---|---|
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | methyl (1R,2S)-2-hydroxycyclopentane-1-carboxylate |
| Standard InChI | InChI=1S/C7H12O3/c1-10-7(9)5-3-2-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1 |
| Standard InChI Key | XMPIOOIEGQJDKJ-RITPCOANSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CCC[C@@H]1O |
| SMILES | COC(=O)C1CCCC1O |
| Canonical SMILES | COC(=O)C1CCCC1O |
Introduction
Physical and Chemical Properties
Physical Properties
The physical properties of (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate are essential considerations for handling, storage, and application in various chemical processes:
| Physical Property | Value |
|---|---|
| Physical State | Not explicitly stated in available data |
| Density | 1.169 g/cm³ (calculated) |
| Boiling Point | 212.098°C at 760 mmHg (calculated) |
| Flash Point | 84.887°C (calculated) |
| Refractive Index | 1.489 (calculated) |
These properties are primarily derived from computational methods rather than experimental measurements, which should be considered when using these values for practical applications .
Structural Characteristics
(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate contains three key functional groups: a cyclopentane ring, a hydroxyl group (at the 2-position), and a methyl ester group (at the 1-position). The hydroxyl and ester groups are positioned in a specific stereochemical arrangement where the hydroxyl group is in the (S) configuration at position 2, while the carboxylate group is in the (R) configuration at position 1 .
This specific stereochemistry contributes to the compound's chemical behavior and potential applications in stereoselective synthesis. The cyclopentane ring provides conformational rigidity while the hydroxyl and ester functional groups offer sites for various chemical transformations.
Synthesis Methods
General Synthetic Routes
The synthesis of (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate typically involves stereoselective reduction steps starting from cyclopentanone derivatives followed by esterification reactions. The general synthetic pathway can be outlined as follows:
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Reduction: Stereoselective reduction of cyclopentanone derivatives to introduce the hydroxyl group with the desired stereochemistry
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Esterification: The hydroxyl-containing intermediate undergoes esterification using methanol in the presence of an acid catalyst such as sulfuric acid to yield the target methyl ester
Chemical Reactivity
Oxidation Reactions
(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate can undergo oxidation reactions, particularly at the secondary alcohol position. Common oxidizing agents include:
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Potassium permanganate (KMnO₄) under acidic conditions
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Chromium trioxide (CrO₃) in acidic media
These oxidation reactions can convert the hydroxyl group to a ketone, creating methyl 2-oxocyclopentanecarboxylate derivatives.
Reduction Reactions
The ester functionality in (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate can be reduced using various reducing agents:
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Lithium aluminum hydride (LiAlH₄) under anhydrous conditions
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Sodium borohydride (NaBH₄) under appropriate conditions
These reduction reactions can transform the methyl ester into primary alcohol derivatives, potentially creating diol structures with preserved stereochemistry at the original hydroxyl position.
Substitution Reactions
The hydroxyl group in (1R,2S)-methyl 2-hydroxycyclopentanecarboxylate can participate in substitution reactions:
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Nucleophilic substitution with alkyl halides
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Reactions with alkane sulfonates as nucleophiles
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Substitution reactions facilitated by bases such as sodium hydride
Applications in Research and Industry
Synthetic Organic Chemistry
(1R,2S)-methyl 2-hydroxycyclopentanecarboxylate serves as a valuable building block in synthetic organic chemistry due to its defined stereochemistry and functional group pattern. It is particularly suitable for:
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Synthetic and process chemistry research
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Kilo-scale production
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Manufacturing applications requiring stereospecific intermediates
The compound's chiral nature makes it especially valuable in asymmetric synthesis, where stereochemistry plays a crucial role in the properties of the final products.
| Supplier | Country | Established |
|---|---|---|
| Achemica | Switzerland | 2010 |
| ChemScene LLC | USA | 2011 |
| International Laboratory Limited | USA | Not specified |
| Proactive Molecular Research | USA | 2002 |
| Other regional suppliers | Various | Various |
This diversity of suppliers indicates the compound's importance in chemical research and application settings .
Comparable Compounds and Derivatives
Stereoisomers
The primary stereoisomer of interest is the enantiomer (1S,2R)-methyl 2-hydroxycyclopentanecarboxylate (CAS: 124150-23-8), which has identical physical properties but opposite stereochemistry . Additionally, other positional and stereoisomers include non-stereospecific methyl 2-hydroxycyclopentanecarboxylate (CAS: 90085-05-5) .
These stereoisomers may exhibit different biological activities and reaction pathways despite their structural similarities, highlighting the importance of stereochemistry in chemical and biological systems.
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